4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one is a chemical compound with a complex structure that includes a dichlorophenyl group, a furanyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one include:
- 4-[1-[(3-Chlorophenyl)methylamino]ethylidene]-2-(2-furanyl)-5-oxazolone
- 4-[1-[(3-Chlorobenzyl)amino]ethylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. The presence of the dichlorophenyl group, in particular, may influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C17H14Cl2N2O3 |
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Molecular Weight |
365.2g/mol |
IUPAC Name |
4-[N-[(3,4-dichlorophenyl)methyl]-C-ethylcarbonimidoyl]-2-(furan-2-yl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-13(20-9-10-5-6-11(18)12(19)8-10)15-17(22)24-16(21-15)14-4-3-7-23-14/h3-8,22H,2,9H2,1H3 |
InChI Key |
APLGJQHPGDVEFW-UHFFFAOYSA-N |
SMILES |
CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O |
Canonical SMILES |
CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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